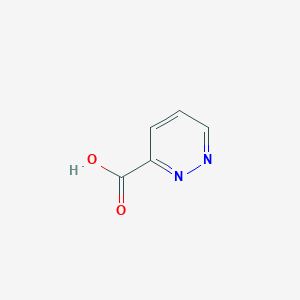

Pyridazine-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUOPSRRIKJHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296601 | |

| Record name | 3-Pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-61-6 | |

| Record name | PYRIDAZINE-3-CARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridazine-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76DXK4XC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Pyridazine 3 Carboxylic Acid

Advanced Synthetic Routes to Pyridazine-3-carboxylic Acid and its Direct Derivatives

Targeted Synthesis of Pyridazine-3-carboxylic Esters and Amides

The synthesis of this compound esters and amides is a focal point of research due to the versatile applications of these compounds. A common route to obtain 6-(Methoxycarbonyl)this compound involves the esterification of this compound with methanol, utilizing a strong acid catalyst like sulfuric acid. This reaction typically requires refluxing for several hours to achieve complete esterification. Industrial-scale production may employ similar esterification processes, potentially enhanced by continuous flow reactors for improved efficiency.

Furthermore, the synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methyl this compound has been accomplished, with the resulting compounds demonstrating notable in vitro antibacterial activity. researchgate.net Another approach involves the reaction of 2-(1-amino-2-cyanoethylidene)malonic acid esters with 4-chlorobenzene diazonium chloride to form a hydrazo derivative, which can then be cyclized to a pyridazinone. uminho.pt This pyridazinone can be further reacted with malononitrile (B47326) to yield this compound. uminho.pt

A series of 1-substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters and amides have also been synthesized and evaluated for their anxiolytic properties. nih.gov The synthesis of these derivatives allows for the exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents. nih.gov

| Starting Material | Reagents | Product | Reference |

| This compound | Methanol, Sulfuric acid | 6-(Methoxycarbonyl)this compound | |

| 2-(1-amino-2-cyanoethylidene)malonic acid ester | 4-chlorobenzene diazonium chloride, malononitrile | This compound | uminho.pt |

| 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Alcohols/Amines | 1-substituted 4-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid esters/amides | nih.gov |

Enzyme-Mediated Synthetic Approaches and Biocatalysis for this compound Derivatives

Enzyme-mediated synthesis offers a green and highly selective alternative to traditional chemical methods for producing this compound derivatives. Biocatalysis often utilizes whole cells of wild-type microorganisms or isolated enzymes to perform specific chemical transformations under mild conditions. dss.go.thacsgcipr.org

A notable example is the enzymatic hydrolysis of alkyl 6-substituted- uminho.ptCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-3-carboxylates to their corresponding carboxylic acids using α-chymotrypsin. researchgate.net This method is particularly valuable as it can overcome challenges like decarboxylation that occur during chemical hydrolysis. researchgate.net Hydrolases, such as lipases, esterases, and proteases, are commonly employed for the hydrolysis of ester groups to form carboxylic acids, operating near neutral pH. acsgcipr.org

The use of biocatalysts, such as those from Rhodococcus sp., allows for the chemoselective hydrolysis of heterocyclic nitriles to either amides or carboxylic acids. researchgate.net For instance, 6-methylpyridazine-3-carbonitrile (B1315567) can be converted to the corresponding acid using this method. researchgate.net These enzymatic processes are advantageous due to their high selectivity, which minimizes the formation of byproducts. dss.go.th

| Substrate | Biocatalyst | Product | Reference |

| Alkyl 6-substituted- uminho.ptCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-3-carboxylates | α-chymotrypsin | 6-substituted- uminho.ptCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-3-carboxylic acids | researchgate.net |

| 6-methylpyridazine-3-carbonitrile | Rhodococcus sp. | 6-methylthis compound | researchgate.net |

| 2-cyanopyrazine | Nitrilase | Pyrazinecarboxylic acid | dss.go.th |

Cyclocondensation Reactions Involving this compound Precursors

Cyclocondensation reactions are fundamental in constructing the pyridazine (B1198779) ring system. A key historical example is the Fischer indole (B1671886) synthesis, which laid the groundwork for understanding pyridazine ring formation through the condensation of phenylhydrazine (B124118) and levulinic acid. More advanced methods involve the acid-induced cyclocondensation of diketones with hydrazines. For instance, diketones generated from the ozonolysis of α,β-unsaturated ketones react with hydrazine (B178648) sulfate (B86663) in trifluoroacetic acid to yield 1,4,5,6-tetrahydrothis compound derivatives.

Another versatile approach is the reaction of furan-2,3-diones with various hydrazines, which can lead to the formation of pyrazole-3-carboxylic acid-hydrazides. researchgate.net These intermediates can then undergo further cyclocondensation with phenylhydrazine to produce pyrazolo[3,4-d]pyridazinones. researchgate.nettubitak.gov.tr The reaction of 1,3-dicarbonyl compounds with oxalyl chloride is a convenient route to furan-2,3-dione systems, which are valuable starting materials for these syntheses. researchgate.net

The synthesis of pyridazinones has also been achieved through the cyclocondensation of arylhydrazonomalononitriles with reagents like malononitrile. uminho.pt Furthermore, ultrasound-promoted multicomponent synthesis of pyridazinones from arenes, cyclic anhydrides, and arylhydrazines has been reported as a high-yield and rapid method. jocpr.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Diketone | Hydrazine sulfate | 1,4,5,6-tetrahydrothis compound derivative | |

| Furan-2,3-dione | Hydrazine | Pyrazole-3-carboxylic acid-hydrazide | researchgate.net |

| Arylhydrazonomalononitrile | Malononitrile | Pyridazinone | uminho.pt |

Functionalization and Derivatization Strategies for this compound

Introduction of Alkylamino Substituents to the Pyridazine Core

The introduction of alkylamino groups to the pyridazine core is a key strategy for modifying the biological activity of these compounds. A common method involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, on the pyridazine ring with an appropriate amine. For example, ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate can react with morpholine (B109124) to yield the corresponding 6-morpholino derivative. This intermediate can then undergo amidation with primary amines.

A series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have been prepared from N-alkyl-3-chloropyrazine-2-carboxamide precursors through aminodehalogenation. mdpi.com The lipophilicity of the resulting compounds, influenced by the length of the alkyl chains, was found to be strongly connected to their biological activity. mdpi.com Similarly, 5-alkylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives have been synthesized via SNAr reactions of a pyrimido[4,5-c]quinoline methyl ester with various amines, followed by ester hydrolysis. mdpi.com

The synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines can be achieved through the ipso-substitution of a cyano group at the C5 position of the 1,2,4-triazine (B1199460) ring with N-nucleophiles under solvent-free heating conditions. researchgate.net

| Starting Material | Reagent | Product Type | Reference |

| Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate | Morpholine, Primary amines | 6-amino-substituted pyridazine derivatives | |

| N-alkyl-3-chloropyrazine-2-carboxamide | Alkylamines | N-alkyl-3-(alkylamino)pyrazine-2-carboxamides | mdpi.com |

| Pyrimido[4,5-c]quinoline methyl ester | Benzylamines, Alkylamines | 5-amino-substituted pyrimido[4,5-c]quinoline derivatives | mdpi.com |

| 5-cyano-1,2,4-triazine | Anilines, Alkylamines | 5-(aryl/alkyl)amino-1,2,4-triazines | researchgate.net |

Synthesis of this compound Analogues with Modified Ring Systems

The synthesis of analogues with modified ring systems expands the chemical space and potential applications of this compound derivatives. One approach involves the fusion of other heterocyclic rings to the pyridazine core. For instance, pyrazolo[3,4-d]pyridazinones can be synthesized through the cyclocondensation of pyrazole-3-carboxylic acid derivatives with hydrazines. researchgate.nettubitak.gov.tr

Another important class of fused systems is the uminho.ptCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazines. The synthesis of 6-substituted- uminho.ptCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-3-carboxylic acids has been accomplished via enzymatic hydrolysis of the corresponding alkyl esters. researchgate.net This method was successful where chemical methods failed due to decarboxylation. researchgate.net

The synthesis of pyridopyridazinones, which are aza analogs of phthalazinones, often involves the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazine. uminho.pt Furthermore, the reaction of methyl phenylhydrazonochloroacetate with pyridazine can lead to the formation of 1:1 cycloadducts, which are precursors to other modified ring systems. researchgate.net

| Precursor | Reaction Type | Fused Ring System | Reference |

| Pyrazole-3-carboxylic acid derivative | Cyclocondensation | Pyrazolo[3,4-d]pyridazine | researchgate.nettubitak.gov.tr |

| Alkyl 6-substituted- uminho.ptCurrent time information in Bangalore, IN.triazolo[4,3-b]pyridazine-3-carboxylate | Enzymatic hydrolysis | uminho.ptCurrent time information in Bangalore, IN.Triazolo[4,3-b]pyridazine | researchgate.net |

| o-Acylpyridinecarboxylic acid | Cyclization with hydrazine | Pyridopyridazinone | uminho.pt |

| Methyl phenylhydrazonochloroacetate and pyridazine | Cycloaddition | Fused pyridazine cycloadduct | researchgate.net |

Preparation of Bridged and Polymer-Containing Pyridazine-3-carboxylate Systems

The inherent structural features of this compound, namely the presence of nitrogen and oxygen atoms with lone pairs of electrons, make it an effective ligand for the construction of complex molecular architectures. mdpi.com It can act as a bidentate ligand, coordinating with metal ions to form not only simple chelate compounds but also more elaborate bridged systems and coordination polymers. mdpi.com The formation of these supramolecular structures is typically achieved through self-assembly processes involving the organic ligand and metal salts under specific reaction conditions.

The most common synthetic strategies for preparing bridged and polymer-containing pyridazine-3-carboxylate systems involve hydrothermal and solvothermal methods. acs.orgacs.orgd-nb.infonih.govresearchgate.net These techniques are widely employed for the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to their ability to promote the crystallization of extended network structures. d-nb.info The choice of metal ion, solvent system, temperature, and the presence of auxiliary ligands can significantly influence the final topology and dimensionality of the resulting polymeric system.

A notable example is the synthesis of ruthenium(III) coordination polymers incorporating pyridazine-3-carboxylate ligands. mdpi.com These polymeric structures are formed through the coordination of the deprotonated pyridazine-3-carboxylate anion with ruthenium centers. The carboxylate group can exhibit both monodentate and bridged coordination modes, which is a key factor in the extension of the structure into a polymer chain. mdpi.com

For instance, the reaction of a ruthenium(III) precursor with this compound in a methanol-water solution in the presence of sodium bicarbonate yields polymeric complexes. mdpi.com The bicarbonate facilitates the deprotonation of the carboxylic acid, allowing the carboxylate to coordinate to the metal centers. In these structures, the pyridazine-3-carboxylate ligand typically binds to the metal ions in a bidentate fashion through a nitrogen atom of the pyridazine ring and one of the carboxylate oxygen atoms. mdpi.com

The following tables summarize representative examples of the synthesis and structural features of bridged and polymer-containing pyridazine-3-carboxylate systems.

Table 1: Synthesis of Ruthenium-Based Pyridazine-3-carboxylate Polymeric Complexes

| Compound | Formula | Reactants | Solvent | Method | Yield | Ref |

|---|---|---|---|---|---|---|

| 2 | [RuIIICl2(pdz-3-COO)2Na(H2O)]n(H2O)0.11 | Ru(III) precursor, this compound, NaHCO3 | Methanol-Water | Reflux (65 °C) | Main Product | mdpi.com |

| 3 | [RuIIICl2(pdz-3-COO)2Na(H2O)2]n | Ru(III) precursor, this compound, NaHCO3 | Methanol-Water | Reflux (65 °C) | Low Yield | mdpi.com |

Table 2: Structural Features of Ruthenium-Based Pyridazine-3-carboxylate Polymeric Complexes

| Compound | Crystal System | Space Group | Key Structural Feature | Coordination Mode | Ref |

|---|---|---|---|---|---|

| 2 | - | - | Polymeric chains forming a two-dimensional layer with honeycomb topology. mdpi.com | N,O-chelating and bridged coordination. mdpi.com | mdpi.com |

| 3 | Monoclinic | I 2/a | Monomeric unit consists of two ruthenium and one sodium center, forming an infinite chain. mdpi.com | N,O-chelating coordination with Ru(III) and coordination with Na+. mdpi.com | mdpi.com |

In addition to discrete coordination polymers, this compound and its derivatives can be utilized as organic linkers in the construction of polybenzimidazoles, a class of high-performance polymers. benicewiczgroup.com The general procedure involves the polycondensation of a pyridinedicarboxylic acid (a related structural motif) with a tetraaminobiphenyl derivative in polyphosphoric acid (PPA), which acts as both the solvent and the polycondensation reagent. benicewiczgroup.com This process leads to the formation of robust polymer chains with the pyridazine moiety incorporated into the backbone.

The versatility of this compound as a building block in supramolecular chemistry and polymer science continues to be an area of active research, with potential applications in catalysis, materials science, and gas storage. researchgate.nettandfonline.comrsc.org

Coordination Chemistry and Ligand Properties of Pyridazine 3 Carboxylic Acid

Complexation Behavior of Pyridazine-3-carboxylic Acid with Transition Metal Ions

This compound readily forms complexes with transition metal ions, acting as a versatile ligand. The deprotonated form, pyridazine-3-carboxylate, utilizes its nitrogen and oxygen atoms to coordinate with metal centers, leading to the formation of mononuclear, polynuclear, and polymeric structures. mdpi.com Its ability to act as both a chelating and a bridging ligand contributes to the structural diversity of its coordination compounds. mdpi.comosti.gov

The synthesis of metal complexes with pyridazine-3-carboxylate can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. For instance, ruthenium(II) and ruthenium(III) complexes have been synthesized using different metal precursors. mdpi.com A dimeric arene-ruthenium precursor reacts with this compound (pdz-3-COOH) in a 1:2 molar ratio to yield a Ru(II) complex, ([(η⁶-p-cym)RuIICl(pdz-3-COO)]). mdpi.com Ru(III) complexes can be prepared by a reflux method using a ruthenium(III) chloride solution with the ligand in a methanol-water mixture, where the addition of sodium bicarbonate facilitates the deprotonation of the carboxylic acid group. mdpi.commdpi.com This latter method has produced polymeric Ru(III) complexes involving sodium ions. mdpi.com

Similarly, a lead(II) coordination polymer was synthesized by boiling an aqueous solution of this compound with lead hydroxide. osti.gov The complexation of uranium(IV) has been achieved by mixing the ligand with a pre-prepared uranium(IV) solution and adjusting the pH to between 4.5 and 5 to induce precipitation of the complex. researchgate.net

Characterization of these complexes is performed using a suite of analytical techniques. Elemental analysis establishes the stoichiometric composition of the compounds. mdpi.comresearchgate.net Spectroscopic methods, including Infrared (IR) and UV-Visible (UV-Vis) spectroscopy, are crucial for probing the metal-ligand interactions. mdpi.comresearchgate.netrsc.org Magnetic susceptibility measurements and electrochemical studies, such as cyclic voltammetry, provide insight into the electronic structure and redox properties of the metal centers. mdpi.comresearchgate.net The definitive structural elucidation is typically accomplished through single-crystal X-ray diffraction (SC-XRD) analysis. mdpi.comosti.govmdpi.com

The pyridazine-3-carboxylate anion exhibits several coordination modes, which dictates the final architecture of the metal complex. The most common mode is bidentate chelation, where the ligand binds to a single metal ion through one of the pyridazine (B1198779) ring nitrogen atoms and an oxygen atom from the carboxylate group, forming a stable five-membered chelate ring. mdpi.comcsic.es This N,O-bidentate coordination is observed in ruthenium and lead complexes. osti.govmdpi.com

Beyond simple chelation, the ligand can also act as a bridge between multiple metal centers. In a lead(II) polymer, [Pb(C₅H₃N₂O₂)₂]n, the carboxylato oxygen atoms are bidentate and bridge adjacent Pb(II) ions, creating polymeric ribbons. osti.gov A particularly interesting case is seen in ruthenium(III)-sodium coordination polymers, where the pyridazine-3-carboxylate ligand displays a tridentate coordination mode. mdpi.com In these structures, two nitrogen donors from the same ligand coordinate to two different metal centers, while the carboxylate group also participates in bonding, a unique mode for pyridazine monocarboxylates. mdpi.com In a uranium(IV) complex, studies suggest the ligand acts in a monodentate fashion, coordinating only through the pyridine (B92270) ring nitrogen. researchgate.net

These varied bonding modes result in diverse coordination geometries around the metal ions. Ruthenium(III) complexes have been reported to adopt a slightly distorted octahedral geometry. mdpi.com The coordination environment in a lead(II) complex is highly distorted six-coordination. osti.gov For a lithium complex, a distorted tetrahedral geometry was observed. researchgate.net

Structural Analysis of this compound Metal Complexes

The structural analysis of metal complexes containing pyridazine-3-carboxylate is essential for understanding their chemical and physical properties. X-ray diffraction and various spectroscopic techniques are the primary tools for these investigations.

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous, detailed information about the three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystal. osti.gov SC-XRD studies have been instrumental in characterizing the structures of several pyridazine-3-carboxylate complexes.

For example, the analysis of a lead(II) polymer, catena-Poly[lead(II)-bis(μ2-pyridazine-3-carboxylato-κ3 N2,O:O)], revealed that each Pb(II) ion is six-coordinated by two ligand molecules. osti.gov The ligands coordinate via N,O atoms, and the carboxylate oxygen atoms bridge adjacent metal ions to form polymeric ribbons. osti.gov

In a series of ruthenium complexes, SC-XRD confirmed the molecular structures. mdpi.com In the Ru(II) complex [(η⁶-p-cym)RuIICl(pdz-3-COO)], the ligand acts as a bidentate chelate. mdpi.comcsic.es In the polymeric Ru(III) complex [RuIIICl₂(pdz-3-COO)₂Na(H₂O)]n, the Ru(III) ion is in a distorted octahedral environment, coordinated by two trans-related N,O-bidentate pyridazine-3-carboxylate ligands and two chloride ions. mdpi.com The sodium ion, in turn, is coordinated by nitrogen and oxygen atoms from the ligands and water molecules, creating an infinite chain structure. mdpi.com These chains are further stabilized by hydrogen bonding and π-π stacking interactions between the pyridazine rings. mdpi.com

Table 1: Selected Bond Lengths (Å) from SC-XRD Data for a Ruthenium(III) Complex mdpi.com Data sourced from the study of [RuIIICl₂(pdz-3-COO)₂Na(H₂O)]n.

| Bond | Length (Å) |

| Ru–N | 2.030(1) |

| Ru–O | 2.033(1) |

| Ru–Cl | 2.335(4) |

This interactive table summarizes key bond distances in the coordination sphere of the Ruthenium(III) ion.

Spectroscopic techniques are vital for characterizing pyridazine-3-carboxylate complexes, especially for confirming ligand coordination and understanding the electronic environment of the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the coordination of the ligand to the metal ion. The coordination of the carboxylate group is confirmed by the shift in the characteristic stretching frequencies (ν) of the COO⁻ group. mdpi.com Furthermore, shifts in the stretching vibrations of the pyridazine ring (νC=C, νC=N, νN=N) to different wavenumbers compared to the free ligand indicate the involvement of the ring's nitrogen atoms in the coordination bond. mdpi.comrsc.org In ruthenium complexes, these bands appear in the 1587–1436 cm⁻¹ range and are shifted by 10–20 cm⁻¹ relative to the free ligand. mdpi.comrsc.org New bands appearing at lower frequencies (e.g., 670 to 540 cm⁻¹) can often be assigned to metal-ligand vibrations, such as Ru–Cl stretches. mdpi.comrsc.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex. For a uranium(IV) complex with this compound, the spectra show a bathochromic (red) shift and an increase in absorption intensity upon complexation. researchgate.net This suggests a more uniform distribution of electronic charge around the central ion following coordination. researchgate.net The electronic absorption spectra of ruthenium complexes have also been recorded and analyzed to understand their electronic properties. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information. In a Ru(II) complex, the ¹³C NMR spectrum shows signals for the coordinated ligand, with notable shifts for the carbon atoms near the coordination sites, confirming the bonding of both the pyridazine ring and the carboxylate group to the metal ion. rsc.org

Catalytic Applications of this compound Metal Complexes

While the biological activity of this compound complexes, such as their anti-biofilm properties, has been investigated, their application in catalysis is an emerging area of interest. mdpi.com The specific catalytic activity of this compound complexes is not yet widely reported in the literature. However, studies on related metal complexes containing pyridine-carboxylate ligands suggest a strong potential for catalytic applications, particularly in oxidation reactions. mdpi.com

For example, copper(II) complexes with other pyridine-carboxylate ligands have been shown to be efficient homogeneous catalysts for the mild oxidation of cycloalkanes. mdpi.com It was noted in these systems that the presence of the pyridine-carboxylate ligand could enable the catalytic oxidation to proceed even in the absence of an acid promoter. mdpi.com Similarly, iron(III) complexes with octadentate pyridine-carboxylate ligands are active catalysts for alkane oxidation using hydrogen peroxide. rsc.org These examples demonstrate that the combination of a pyridine moiety and a carboxylate group in a ligand can create a favorable coordination environment for catalytic processes. Given these findings, it is reasonable to propose that transition metal complexes of this compound are promising candidates for development as catalysts in various chemical transformations, such as oxidation reactions.

Biological and Pharmacological Research on Pyridazine 3 Carboxylic Acid Derivatives

Medicinal Chemistry Approaches Utilizing Pyridazine-3-carboxylic Acid Scaffolds

The inherent chemical properties of the this compound scaffold make it a versatile starting point for the development of novel therapeutic agents. mdpi.comsmolecule.com Medicinal chemists have employed various strategies to design and synthesize libraries of these derivatives to explore their therapeutic potential.

Design and Synthesis of Novel this compound-Based Drug Candidates

The synthesis of this compound derivatives often begins with commercially available starting materials, which are then subjected to a series of chemical reactions to build the desired molecular complexity. A common synthetic route involves the reaction of dicarbonyl compounds with hydrazine (B178648) to form the pyridazine (B1198779) ring, followed by modifications to introduce various substituents. tandfonline.com

For instance, one approach to synthesizing 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acids involves a multi-step process starting from ethyl acetoacetate (B1235776) and an appropriate arylhydrazine. nih.gov Similarly, 6-oxo-5-(trifluoromethyl)-1,6-dihydrothis compound can be synthesized from ethyl 3,3,3-trifluoropyruvate through a sequence of reactions including condensation and oxidation. tandfonline.comnih.gov This intermediate serves as a key building block for creating a diverse range of carboxamide derivatives. nih.gov

The design of these novel candidates is often guided by a specific biological target. For example, researchers have designed and synthesized 3,6-disubstituted pyridazines as potential inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme implicated in cancer. nih.gov Another strategy involves designing compounds that target vascular endothelial growth factor receptor (VEGFR) kinase, another key player in cancer progression. jst.go.jp In some cases, the design involves creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties to enhance or modulate biological activity. acs.org The synthesis of thieno[2,3-c]pyridazine (B12981257) derivatives, for example, starts from a thienopyridazine carboxylic acid hydrazide which is then reacted with various organic reagents to generate a library of novel compounds for anticancer screening. researchgate.net

Structure-Activity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. These studies involve systematically altering the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity.

For a series of 4-(aryl)-6-phenylpyridazin-3(2H)-one derivatives, SAR studies revealed that the nature and position of substituents on the aryl ring significantly influence their antibacterial activity. nih.gov Hydrolysis of the corresponding ester derivatives to carboxylic acids also had a notable impact on their activity profile. nih.gov In the development of anticancer agents, SAR studies on 3,6-disubstituted pyridazines targeting CDK2 showed that the presence of specific moieties, such as a methyltetrahydropyran group, led to submicromolar inhibitory activity against breast cancer cell lines. nih.govresearchgate.net

In the context of anti-inflammatory agents, SAR analysis of pyridodipyrimidine derivatives indicated that electron-releasing groups enhanced edema inhibitory effects more than electron-withdrawing groups. rsc.org For N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a direct relationship was observed between the analgesic and anti-inflammatory activity and the mutual arrangement of the benzothiazine and pyridine (B92270) fragments. mdpi.com Furthermore, in a series of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives, specific substitutions were found to be critical for potent anti-inflammatory activity, both in vitro and in vivo. scispace.com

Exploration of this compound Derivatives as Bioactive Agents

The structural versatility of this compound derivatives has led to their investigation against a wide array of diseases, demonstrating their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. researchgate.netacs.org

Research on Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of this compound have shown promising activity against various bacterial and fungal pathogens. researchgate.net In a study of novel pyridazinone derivatives, several compounds exhibited moderate to significant antibacterial activity against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. nih.gov Specifically, one compound was found to be most potent against Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values of 3.74 and 7.48 µM against Acinetobacter baumannii and P. aeruginosa, respectively. nih.gov Another compound was most active against Gram-positive bacteria with an MIC of 4.52 µM against MRSA. nih.gov

The synthesis of 1-aryl-1,4-dihydro-4-oxo-6-methyl this compound analogues resulted in compounds with in vitro antibacterial activity comparable to standard fluoroquinolone drugs. nih.gov Similarly, pyrazolo[3,4-d]pyridazine derivatives have been investigated, with some showing high antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi, with MIC values in the range of 0.31 to <0.0024 mg/mL. researchgate.net Ruthenium complexes of this compound have also been shown to possess antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com

In terms of antifungal activity, certain pyridazinone derivatives have been reported to be active against Candida albicans. ijnc.irscirp.org Some pyrazolo[3,4-d]pyridazine derivatives containing a chloro group displayed higher MIC values against fungi than standard drugs. ijnc.ir

Table 1: Antibacterial and Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative Type | Microorganism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Pyridazinone derivative 13 | Acinetobacter baumannii | 3.74 µM | nih.gov |

| Pyridazinone derivative 3 | Staphylococcus aureus (MRSA) | 4.52 µM | nih.gov |

| Pyrazolo[3,4-d]pyridazine derivatives | Gram-negative/positive bacteria and fungi | 0.31 to <0.0024 mg/mL | researchgate.net |

| Pyridine-containing lipophilic hydrazide 6 | Staphylococcus aureus ATCC 29213 | 2 µg/mL | nih.gov |

| Pyridine carbohydrazide (B1668358) 6 | Candida spp. (MDR) | 16–24 µg/mL | nih.gov |

| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone 10i | Candida albicans | 41.98 µmol/L | scirp.org |

Investigation of Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been explored through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Several pyridazinone derivatives have demonstrated significant anti-inflammatory and analgesic activities. scispace.com

A series of pyrimidine (B1678525) derivatives, structurally related to pyridazines, showed potent COX-2 inhibitory activity with IC50 values as low as 0.04 µM, comparable to the standard drug celecoxib. rsc.org In another study, some pyridazinone derivatives were identified as potent and selective COX-2 inhibitors with a better gastric safety profile than the non-steroidal anti-inflammatory drug (NSAID) indomethacin. scispace.com For example, compound 44, an isoxazolo[4,5-d]pyridazin-4(5H)-one derivative, exhibited a potent anti-inflammatory profile. scispace.com Furthermore, a pyrimidine-2-thiol (B7767146) derivative showed a high inhibitory potential for 5-lipoxygenase with an IC50 of 4.71 µM. nih.gov

Table 2: Anti-inflammatory Activity of Selected this compound and Related Derivatives

| Compound/Derivative Type | Target | Activity (IC50/ED50) | Reference |

|---|---|---|---|

| Pyrano[2,3-d]pyrimidine derivative 5 | COX-2 | 0.04 ± 0.09 µmol | rsc.org |

| Pyrano[2,3-d]pyrimidine derivative 6 | COX-2 | 0.04 ± 0.02 µmol | rsc.org |

| Pyridodipyrimidine derivative 29 | COX-2 | 0.25 µM | rsc.org |

| Pyrimidine-2-thiol derivative 3 | 5-lipoxygenase | 4.71 µM | nih.gov |

| Pyrimidine-2-thiol derivative 4 | COX-2 | 0.44 µM | nih.gov |

Studies on Anticancer and Antiviral Potentials

The development of this compound derivatives as anticancer agents is an active area of research. researchgate.net These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases crucial for cancer cell proliferation and survival.

A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. nih.gov One derivative, 11m, emerged as a potent submicromolar inhibitor of both T-47D and MDA-MB-231 breast cancer cell lines, with IC50 values of 0.43 µM and 0.99 µM, respectively. nih.govresearchgate.net These compounds were found to inhibit CDK2, with derivative 11m showing an IC50 of 20.1 nM. nih.govresearchgate.net In another study, pyridazine derivatives targeting VEGFR kinase were synthesized, with compound 5b showing potent cytotoxic activity against the HCT-116 colon cancer cell line and a high percentage of enzyme inhibition. jst.go.jp Thieno[2,3-c]pyridazine derivatives have also shown broad-spectrum and promising activity against numerous cancer cell lines in screenings conducted by the National Cancer Institute. researchgate.net

The antiviral potential of this compound derivatives has also been investigated. Pyrazolo[3,4-d]pyridazine-7-one derivatives were synthesized and screened for their ability to inhibit the Zika virus (ZIKV). acs.orgnih.gov Compound 9b from this series showed the most promising anti-ZIKV activity with a half-maximal effective concentration (EC50) of 25.6 µM and a high selectivity index. acs.orgnih.gov Other related heterocyclic systems, such as pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives, have demonstrated activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), with EC50 values in the low micromolar range. researchgate.net

Table 3: Anticancer and Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative Type | Cell Line/Virus | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 3,6-disubstituted pyridazine 11m | T-47D (Breast Cancer) | 0.43 µM | nih.govresearchgate.net |

| 3,6-disubstituted pyridazine 11m | MDA-MB-231 (Breast Cancer) | 0.99 µM | nih.govresearchgate.net |

| 3,6-disubstituted pyridazine 11m | CDK2 | 20.1 nM | nih.govresearchgate.net |

| Pyridazine derivative 4b | MCF-7 (Breast Cancer) | 21.2 µM | jst.go.jp |

| 3,6-disubstituted pyridazine 9e | HOP-92 (NSCLC) | 17.8 µM (GI50) | acs.org |

| Pyrazolo[3,4-d]pyridazine-7-one 9b | Zika Virus (ZIKV) | 25.6 µM | acs.orgnih.gov |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid 3f | Mayaro virus (MAY) | 2.2 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine-4-carboxylic acid 3c | Vesicular stomatitis virus (VSV) | 1.0 µM | researchgate.net |

Enzyme Inhibition Studies

Derivatives of this compound have been the subject of significant research as potent enzyme inhibitors, targeting a variety of enzymes implicated in several disease states. The structural features of the pyridazine ring, combined with the carboxylic acid moiety, provide a versatile scaffold for designing specific and effective inhibitors.

One area of focus has been the inhibition of enzymes linked to neurological conditions. For instance, a series of pyrazole[3,4-d]pyridazine derivatives, which incorporate the this compound structural element, have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes I and II. nih.govacs.orggeorgiasouthern.edu Molecular docking studies of these compounds have helped to elucidate the potential inhibition mechanisms and their interactions with the catalytic active sites of these enzymes. nih.govacs.orggeorgiasouthern.edu The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range, indicating high-affinity binding. Specifically, Ki values ranged from 9.03 to 55.42 nM for hCA I, 18.04 to 66.24 nM for hCA II, and 394.77 to 952.93 nM for AChE. nih.govacs.orggeorgiasouthern.edu

In the realm of cancer research, pyridazine derivatives have been identified as promising inhibitors of key enzymes that regulate cell cycle and proliferation. A series of 3,6-disubstituted pyridazine derivatives, synthesized from a this compound intermediate, were evaluated for their inhibitory action against cyclin-dependent kinase 2 (CDK2). rsc.org Several of these compounds displayed significant CDK2 inhibition, with IC₅₀ values as low as 20.1 nM. rsc.org Another study focused on pyrazolo-pyridazine derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and CDK-2, both of which are crucial targets in oncology. nih.gov

Furthermore, derivatives based on a 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold have been synthesized and evaluated as inhibitors of the inflammatory kinases TBK1 and IKKε. georgiasouthern.edu Certain analogues from this series exhibited inhibitory concentrations (IC₅₀) as low as 210 nM against these targets. georgiasouthern.edu

The following table summarizes the enzyme inhibitory activities of selected this compound derivatives.

| Derivative Class | Target Enzyme(s) | Activity (Ki / IC₅₀) |

| Pyrazole[3,4-d]pyridazine derivatives | Acetylcholinesterase (AChE) | Ki: 394.77 ± 68.13 – 952.93 ± 182.72 nM nih.govacs.org |

| Pyrazole[3,4-d]pyridazine derivatives | Carbonic Anhydrase I (hCA I) | Ki: 9.03 ± 3.81 – 55.42 ± 14.77 nM nih.govacs.org |

| Pyrazole[3,4-d]pyridazine derivatives | Carbonic Anhydrase II (hCA II) | Ki: 18.04 ± 4.55 – 66.24 ± 19.21 nM nih.govacs.org |

| 3,6-Disubstituted pyridazine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | IC₅₀: 20.1 ± 0.82 – 151 ± 6.16 nM rsc.org |

| Pyrazolo[3,4-c]pyridazin-3-amine | Epidermal Growth Factor Receptor (EGFR), CDK-2 | Showed significant inhibitory assessment against EGFR and CDK-2/cyclin A2. nih.gov |

| 2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid analogues | TANK-binding kinase 1 (TBK1), IKKε | IC₅₀ values as low as 210 nM. georgiasouthern.edu |

Advanced Drug Delivery Systems and Targeted Therapies Involving this compound

The pyridazine scaffold is a key structural feature in many compounds developed for targeted therapies, particularly in oncology. acs.org The unique physicochemical properties of the pyridazine ring, such as its polarity and hydrogen-bonding capacity, make it an attractive component in the design of molecules that can selectively interact with biological targets like protein kinases. acs.orgnih.gov

Research has focused on using pyridazine derivatives to target specific signaling pathways involved in cancer progression. For example, 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway, and pyrazolo-pyridazine compounds have been developed as inhibitors of EGFR and CDK-2. nih.govacs.org These approaches represent a targeted therapeutic strategy aimed at inhibiting the specific enzymes that drive tumor growth.

To enhance the efficacy of these targeted agents, advanced drug delivery systems are being explored. A significant development is the formulation of pyridazine derivatives into nanoparticles to improve their delivery to cancer cells and enhance their therapeutic effect. nih.gov In one study, a pyrazolo[3,4-c]pyridazin-3-amine derivative was formulated into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). nih.gov These nanoformulations demonstrated improved cytotoxic activity against several cancer cell lines (HepG-2, HCT-116, and MCF-7) and more potent inhibition of EGFR and CDK-2 compared to the original, non-encapsulated compound. nih.gov This nanotechnology-based approach aims to improve the pharmacokinetic properties and tissue distribution of the drug, thereby increasing its therapeutic index. nih.gov

Another innovative approach involves the development of pH-sensitive drug delivery systems for pyridazine-based antivirals. georgiasouthern.edu A proposed system for novel pyridazine derivatives with activity against Dengue virus involves encapsulation within micellar nanoparticles composed of mPEG-PLA. georgiasouthern.edugeorgiasouthern.edu This system is designed to be stable at physiological pH but to dissociate and release the encapsulated drug when exposed to the acidic environment (pH ~6.0) of specific intracellular compartments, such as the trans-Golgi network. georgiasouthern.edu This strategy allows for the targeted release of the antiviral agent directly within infected cells, potentially increasing its efficacy and reducing off-target effects. georgiasouthern.edugeorgiasouthern.edu

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of this compound. These calculations provide a deep dive into the molecule's structure and electronic landscape.

Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Spectroscopy

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study diazinecarboxylic acids, including this compound. researchgate.net Calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable conformers and to calculate theoretical IR and NMR spectra. researchgate.nettandfonline.com

These computational approaches allow for the optimization of molecular geometry, predicting bond lengths and angles. For instance, in a study of 3,6-dihydroxypyridazine, DFT calculations at the B3LYP/6-31+G level were used to determine the optimized shape. researchgate.net The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and FT-Raman spectra to make reliable assignments for the observed vibrational bands. ias.ac.inresearchgate.net For example, the characteristic stretching vibrations of the carboxylic acid group (C=O and O-H) and the C-H stretching vibrations of the pyridazine ring can be identified and assigned based on these calculations. tandfonline.com The agreement between theoretical and experimental spectra helps to confirm the molecular structure. ias.ac.in

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.commdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

For this compound and its derivatives, DFT calculations are used to determine the energies of these orbitals. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com Analysis of these orbitals helps in understanding charge transfer within the molecule. scirp.org The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. The energy of these orbitals and their gap can be correlated with the molecule's electronic properties and potential biological activity. researchgate.netmdpi.com

| Computational Parameter | Significance | Typical Calculation Method |

|---|---|---|

| Molecular Geometry | Provides the 3D arrangement of atoms, including bond lengths and angles. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Vibrational Frequencies | Predicts IR and Raman spectra to aid in the interpretation of experimental data. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | DFT, Hartree-Fock |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | DFT, Hartree-Fock |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. | Calculated from HOMO and LUMO energies |

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

Molecular modeling techniques are instrumental in predicting how this compound derivatives might interact with biological targets, such as enzymes.

Molecular Docking Studies of Enzyme-Inhibitor Complexes with this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method is frequently used to understand the interactions between a potential drug molecule (ligand) and its protein target. rsc.org

In the context of this compound derivatives, docking studies have been performed to investigate their potential as enzyme inhibitors. For example, derivatives of pyrazole[3,4-d]pyridazine have been studied as inhibitors of acetylcholinesterase and carbonic anhydrase. researchgate.net These studies help to determine the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. researchgate.netmdpi.com The binding energy, often expressed as a docking score or free energy of binding (ΔG), provides a quantitative measure of the binding affinity. mdpi.com For instance, pyrazolo[3,4-b]pyridine derivatives have been docked against the α-amylase enzyme to evaluate their anti-diabetic potential. mdpi.com

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. nih.govuj.edu.pl It defines a surface around a molecule in a crystal, and the properties of this surface are used to understand how molecules interact with their neighbors. ias.ac.in

Theoretical Predictions of Biological Activity and Structure-Property Relationships

Computational methods are also employed to predict the biological activity of new compounds and to establish relationships between their chemical structure and their observed properties.

Conclusion

Pyridazine-3-carboxylic acid is a heterocyclic compound of profound importance in advanced scientific research. Its significance stems from its versatile chemical nature, which allows it to serve as a foundational building block in heterocyclic chemistry for the synthesis of a multitude of derivatives. Research trajectories highlight its central role as a scaffold in medicinal chemistry, leading to the discovery of derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. In materials science, its function as a bidentate ligand has enabled the construction of novel coordination polymers and metal complexes with enhanced functional properties. The continued scholarly interest in this compound underscores its enduring potential to contribute to the development of new therapeutics and advanced materials.

Applications of Pyridazine 3 Carboxylic Acid in Advanced Materials Science

Integration of Pyridazine-3-carboxylic Acid into Polymeric Systems

The primary route for integrating this compound into polymeric systems is through the synthesis of coordination polymers. In these materials, the pyridazine-3-carboxylate anion acts as a bridging ligand, linking metal centers to form extended one-, two-, or three-dimensional networks. The bifunctional nature of the molecule is key to this role; the nitrogen atom of the pyridazine (B1198779) ring and the oxygen atoms of the carboxylate group can both coordinate to metal ions, facilitating the construction of stable, repeating structural units that define the polymer. mdpi.com

The geometry of the resulting polymeric system is influenced by the coordination preferences of the metal ion and the specific coordination mode of the pyridazine-3-carboxylate ligand. Research has shown that the ligand can bind to metal ions in a bidentate fashion, using one nitrogen donor from the pyridazine ring and one oxygen from the carboxylate group to form a stable chelate ring. mdpi.com This chelation enhances the thermodynamic stability of the resulting polymer network. By bridging multiple metal centers, these ligands create robust, extended structures with properties that are distinct from their constituent molecular components. This method of integration is fundamental to creating materials with tailored structural and functional attributes.

Development of Coatings with Enhanced Performance Characteristics through this compound Incorporation

While direct research into coatings formulated specifically with this compound is nascent, the broader class of pyridazine derivatives has shown significant promise for creating coatings with enhanced performance, particularly in corrosion protection. The fundamental properties of the pyridazine heterocycle, such as its ability to coordinate strongly with metal surfaces, make it an excellent candidate for this application.

Studies on related compounds, such as imidazopyridazines, have demonstrated their success as effective corrosion inhibitors for aluminum alloys in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective layer that acts as a barrier to corrosive agents. The mechanism of protection is often attributed to the interaction between the lone pair electrons of the nitrogen atoms in the pyridazine ring and the vacant orbitals of the metal atoms on the surface.

This principle suggests a strong potential for this compound in advanced coatings. Its ability to chelate metal ions could be leveraged to form highly stable, cross-linked metal-organic films on a substrate. Such coatings could offer superior adhesion and barrier properties compared to conventional organic coatings. The incorporation of this compound or its derivatives into a coating formulation could lead to a self-healing or passivating layer that actively protects the underlying metal from degradation, thereby enhancing the durability and lifespan of the material.

Novel Material Design Utilizing Pyridazine-3-carboxylate Coordination Polymers

The design of novel materials using Pyridazine-3-carboxylate coordination polymers is a highly active area of research. These materials, a subclass of metal-organic frameworks (MOFs), are crystalline solids constructed from metal ions or clusters linked by organic ligands. This compound is an exemplary ligand in this context due to its ability to form stable and predictable coordination bonds. mdpi.com

Researchers have successfully synthesized various coordination polymers by reacting this compound with transition metals such as ruthenium and copper. mdpi.commdpi.com X-ray diffraction studies have revealed the intricate structures of these materials. For instance, in certain ruthenium complexes, the pyridazine-3-carboxylate ligand has been shown to bind to the metal center in a bidentate N,O-coordination mode, where one nitrogen atom from the pyridazine ring and an oxygen atom from the carboxylate group form a five-membered chelate ring. mdpi.com

In more complex structures, the ligand can adopt a tridentate coordination mode, bridging multiple metal centers to create extended polymeric chains. This bridging capability is crucial for building robust frameworks with defined porosity and dimensionality. The resulting coordination polymers can range from one-dimensional chains to complex three-dimensional supramolecular architectures held together by strong coordination bonds and weaker intermolecular forces like hydrogen bonding. mdpi.com The precise control over the synthesis conditions allows for the rational design of materials with targeted topologies and properties for applications in catalysis, gas storage, and sensing.

Interactive Data Table: Selected Bond Lengths in a Ruthenium(II) Complex with Pyridazine-3-carboxylate

The following table details selected bond lengths from a synthesized Ruthenium(II) complex, illustrating the coordination environment created by the Pyridazine-3-carboxylate ligand.

| Bond | Length (Å) |

| Ru-O(1) | 2.079(2) |

| Ru-N(1) | 2.091(2) |

| Ru-Cl(1) | 2.411(1) |

| Ru-C(7) | 2.175(3) |

| Ru-C(8) | 2.193(3) |

| Ru-C(9) | 2.181(3) |

| Ru-C(10) | 2.223(3) |

| Ru-C(11) | 2.235(3) |

| Ru-C(12) | 2.194(3) |

Agricultural Chemical Research and Applications of Pyridazine 3 Carboxylic Acid

Development of Pyridazine-3-carboxylic Acid-Based Herbicides

The core structure of pyridazine (B1198779) has been identified as a key component in the development of new herbicidal agents. scispace.comchemimpex.com Research has focused on synthesizing various derivatives of this compound to create compounds with potent and selective herbicidal properties. These compounds often function by mimicking natural plant hormones called auxins, leading to abnormal growth and eventual death of the target weed species. vt.eduvt.edu This mode of action involves the synthetic auxin mimics binding to auxin receptor sites, which disrupts normal plant processes. vt.edufrontiersin.org

A study involving the synthesis of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives found that several of these compounds exhibited excellent bleaching and herbicidal activities. nih.gov The research highlighted that the presence of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position of the benzene (B151609) ring were crucial for high herbicidal efficacy. nih.gov Some of these derivatives demonstrated potent activity even at low application rates. nih.gov Pyridazinone derivatives, a closely related class of compounds, have also been reported to possess significant herbicidal activity. scispace.comresearchgate.net Furthermore, synergistic effects have been observed when combining certain pyridine (B92270) or pyrimidine (B1678525) carboxylic acid herbicides with other commercial herbicides, enhancing their weed control spectrum in crops like cereals and rice. google.com

| Derivative Class | Key Structural Features for Activity | Target Weeds | Reference |

| 4-(3-Trifluoromethylphenyl)pyridazine derivatives | Substituted phenoxy group at the 3-position; Electron-withdrawing group on the para-position of the benzene ring. | Broadleaf weeds | nih.gov |

| Pyridazinones | General class of pyridazine derivatives. | General weed control | scispace.comresearchgate.net |

| Pyridine Carboxylic Acids | Mimic natural auxins. | Broadleaf weeds | vt.eduvt.edu |

Research into this compound as Fungicidal Agents

This compound serves as a valuable precursor in the synthesis of molecules with potential fungicidal properties. chemimpex.comchemimpex.com The pyridazine ring is a core component in various compounds that have demonstrated the ability to inhibit the growth of pathogenic fungi that affect crops. researchgate.net While this compound itself shows weak to moderate biological activity, its derivatives and complexes can exhibit enhanced antifungal effects. nih.govmdpi.com

One significant area of research has been the development of pyridine carboxamides as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov SDHIs disrupt the mitochondrial respiratory chain in fungi, a well-established mode of action for fungicides. nih.gov In one study, a series of novel pyridine carboxamide derivatives were synthesized and evaluated for their antifungal activity. Compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, a derivative, displayed significant in vivo antifungal activity against Botrytis cinerea. nih.gov Further enzymatic tests confirmed that this compound's inhibitory activity against the succinate dehydrogenase (SDH) enzyme was comparable to the commercial fungicide thifluzamide. nih.gov This indicates that the pyridazine-carboxamide scaffold is a promising lead for the development of new fungicides. nih.gov

| Compound/Derivative | Target Fungus | Mechanism of Action | Key Finding | Reference |

| This compound | General fungi | Not specified | Weak to moderate biological activity. | nih.gov |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Succinate Dehydrogenase (SDH) Inhibition | Inhibitory activity comparable to the commercial fungicide thifluzamide. | nih.gov |

| Pyridazinone derivatives | General fungi | Not specified | Possess antifungal activities. | scispace.com |

Exploration of this compound in Plant Growth Regulation

Beyond herbicidal and fungicidal applications, derivatives of pyridazine and related pyridine carboxylic acids have been investigated for their potential to regulate plant growth. google.com These compounds can influence various physiological processes in plants, including growth promotion and flowering. tandfonline.com

A study on the effects of pyridine and pyrazine (B50134) carboxylic acid derivatives on the duckweed Lemna paucicostata 151 found that certain compounds could promote plant growth. tandfonline.com Among the tested substances, cinchomeronic acid and trigonelline (B31793) were identified as the most effective growth promoters. The research suggested that substituents on the third position of the pyridine ring with large volume and high electronegativity were favorable for promoting plant growth. tandfonline.com While the exact mechanisms are not fully understood, it is believed that these compounds may interfere with the biosynthesis and metabolism of NAD (Nicotinamide adenine (B156593) dinucleotide) in plants. tandfonline.com This area of research indicates that this compound derivatives could potentially be developed into novel agents for enhancing crop growth and development.

| Derivative | Plant Species | Observed Effect | Potential Mechanism | Reference |

| Cinchomeronic acid | Lemna paucicostata 151 | Growth promotion | Disturbance of NAD biosynthesis and metabolism. | tandfonline.com |

| Trigonelline | Lemna paucicostata 151 | Growth promotion | Disturbance of NAD biosynthesis and metabolism. | tandfonline.com |

| Dimethylnicotinamide | Lemna paucicostata 151 | Tendency to promote growth | Inhibition of NAD biosynthetic and metabolic pathways. | tandfonline.com |

Analytical and Spectroscopic Characterization Methodologies for Pyridazine 3 Carboxylic Acid

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for the separation and purity assessment of Pyridazine-3-carboxylic acid. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. The purity of commercial this compound, for instance, is often determined by HPLC, with assays indicating a purity of ≥96.0% nih.govthermofisher.com. While specific details of routine analytical methods, such as column type, mobile phase composition, and retention times, are often proprietary or method-dependent, the application of reversed-phase HPLC is standard for polar aromatic compounds like pyridazine (B1198779) derivatives researchgate.netjk-sci.comgoogle.comptfarm.pl.

Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound is limited by the compound's low volatility due to the presence of the carboxylic acid group. Derivatization to a more volatile ester form is a common strategy to enable GC analysis of such compounds.

Advanced Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of pyridazine derivatives provides key information about the substitution pattern on the aromatic ring. For a related compound, 6-amino-pyridazine-3-carboxylic acid, the ¹H NMR spectrum was recorded in DMSO-d6 chemicalbook.com. In the case of a 3-amino-5,6-diphenylpyridazine-4-carboxylic acid, the aromatic protons appear as a multiplet in the range of δ 7.188-7.368 ppm, while the amino protons present as a singlet at δ 6.9 ppm in DMSO-d6 ekb.eg. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers insight into the carbon framework of the molecule. For pyridazin-3(2H)-one, a related structure, the carbon chemical shifts have been assigned as follows: C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02 ppm rsc.org. When this compound is coordinated to a ruthenium ion, the pyridazine ring carbons resonate between 125–155 ppm, and the carboxylate carbon (COO⁻) appears as a singlet at 170.24 ppm mdpi.com. For the free acid, the carboxylic carbon (C=O) is expected to have a chemical shift in the range of 160-185 ppm.

| Nucleus | Chemical Shift (δ) ppm - Representative Values for Pyridazine Derivatives | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| ¹H (Aromatic) | 7.1 - 9.0 | m, d, dd | - |

| ¹H (COOH) | >10 | br s | - |

| ¹³C (Aromatic) | 125 - 155 | - | - |

| ¹³C (C=O) | 160 - 185 | - | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group, which is observed at 1733 cm⁻¹ for the free ligand mdpi.comnih.gov. Other characteristic absorptions for pyridine (B92270) and pyrazine (B50134) carboxylic acids include broad O-H stretching bands in the region of 2500-3300 cm⁻¹, C-O stretching, and O-H in-plane deformation between 1260-1340 cm⁻¹ jst.go.jplibretexts.org. The pyridazine ring itself exhibits characteristic C=C, C=N, and N=N stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ range researchgate.netmdpi.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For carboxylic acids, the C=O stretching vibration also gives a characteristic Raman band. Studies on various carboxylic acids have shown that the "carbonyl" frequency is sensitive to polymerization and ionization states ias.ac.in. While specific Raman data for this compound is not extensively reported, the pyridazine ring vibrations are expected to be Raman active.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O stretch (Carboxylic Acid) | 1733 | Strong |

| C=C, C=N, N=N stretch (Pyridazine Ring) | 1400 - 1600 | Medium - Strong |

| C-O stretch / O-H bend | 1210 - 1340 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. This compound and its derivatives exhibit intense absorption bands in the UV region, which are attributed to π→π* and n→π* electronic transitions within the pyridazine ring and the carboxyl group mdpi.com. The electronic absorption spectra of various pyridazine derivatives show intramolecular charge transfer bands in the UV region mdpi.com. Specifically, for this compound, these transitions are observed in the 200–310 nm range when recorded in distilled water mdpi.com. The exact position of the absorption maximum (λmax) can be influenced by the solvent and the pH of the solution.

| Solvent | λmax (nm) | Electronic Transition |

|---|---|---|

| Water | 200 - 310 | π→π* / n→π* |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The molecular weight of this compound is 124.10 g/mol nih.govthermofisher.comscbt.combldpharm.comnist.gov. In mass spectrometry, carboxylic acids typically show a molecular ion peak (M⁺), although it can be weak. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45) researchgate.net. For a derivative, 3-benzamido-5,6-diphenylpyridazine-4-carboxylic acid, the molecular ion at m/z 395 was observed, with a prominent fragment corresponding to the loss of the COOH group at m/z 350 ekb.eg.

| m/z | Proposed Fragment |

|---|---|

| 124 | [M]⁺ (Molecular Ion) |

| 107 | [M - OH]⁺ |

| 79 | [M - COOH]⁺ |

Thermal Analysis Techniques in this compound Research

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and phase transitions of this compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and enthalpies of these transitions. This compound has a reported melting point of 222-225 °C with decomposition biosynth.com. DSC can provide a more detailed profile of this thermal event. The application of DSC has been noted in the study of metal complexes of pyridazinecarboxylic acids, indicating its utility in characterizing the thermal properties of these compounds researchgate.net.

| Technique | Parameter | Value |

|---|---|---|

| DSC | Melting Point | 222-225 °C (decomposes) |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides invaluable information regarding bond lengths, bond angles, and intermolecular interactions, thereby offering a definitive structural elucidation of a compound. In the case of this compound, single-crystal X-ray diffraction studies have been conducted on its hydrochloride salt, providing detailed insights into its molecular geometry and crystal packing. tandfonline.comtandfonline.com

Attempts to grow single crystals of this compound from an aqueous solution yielded thin, needle-like specimens unsuitable for X-ray diffraction analysis. tandfonline.com However, recrystallization from 1 M hydrochloric acid resulted in the formation of suitable single crystals of this compound hydrochloride. tandfonline.com The crystallographic analysis revealed that in this salt, the pyridazine ring is protonated at one of the nitrogen atoms, forming a [H(C₅H₄N₂O₂)]⁺ cation, with a chloride anion (Cl⁻) balancing the charge. tandfonline.com

The crystal structure is characterized by the formation of almost planar molecular sheets. tandfonline.comtandfonline.com Within these sheets, the protonated this compound cations interact with the chloride anions through a network of weak hydrogen bonds. tandfonline.comtandfonline.com Specifically, the carboxyl group's oxygen atom and the protonated ring nitrogen atom act as hydrogen bond donors to the chloride anion. tandfonline.com This arrangement leads to the formation of molecular ribbons that propagate along the bldpharm.com direction. tandfonline.com The sheets are then stacked with an intersheet spacing of 3.47 Å, suggesting that van der Waals forces are the predominant interactions between them. tandfonline.comtandfonline.com

The atoms of the pyridazine ring and the carbon atom of the carboxylate group are nearly coplanar. tandfonline.com The planarity of the molecule is a significant feature of its solid-state conformation. The detailed crystallographic data and selected bond lengths and angles for this compound hydrochloride are presented in the tables below.

Interactive Data Tables

Table 1: Crystal Data and Structure Refinement for this compound Hydrochloride| Parameter | Value |

|---|---|

| Empirical Formula | C₅H₅ClN₂O₂ |

| Formula Weight | 160.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.515(2) |

| b (Å) | 6.877(1) |

| c (Å) | 12.003(2) |

| β (°) | 108.78(3) |

| Volume (ų) | 664.8(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.603 |

| Bond | Length (Å) |

|---|---|

| N1-N2 | 1.341(4) |

| N1-C6 | 1.327(5) |

| N2-C3 | 1.328(5) |

| C3-C4 | 1.383(5) |

| C4-C5 | 1.365(6) |

| C5-C6 | 1.391(5) |

| C3-C7 | 1.494(5) |

| C7-O1 | 1.306(4) |

| C7-O2 | 1.203(4) |

| Angle | Degree (°) |

|---|---|

| C6-N1-N2 | 121.2(3) |

| C3-N2-N1 | 118.7(3) |

| N2-C3-C4 | 122.9(3) |

| C5-C4-C3 | 117.8(4) |

| C4-C5-C6 | 119.3(4) |

| N1-C6-C5 | 120.0(4) |

| N2-C3-C7 | 115.8(3) |

| C4-C3-C7 | 121.3(3) |

| O2-C7-O1 | 124.0(4) |

| O2-C7-C3 | 122.2(4) |

| O1-C7-C3 | 113.8(3) |

Future Directions and Emerging Research Avenues for Pyridazine 3 Carboxylic Acid

Synergistic Approaches in Drug Discovery and Development

The pyridazine (B1198779) scaffold is a component of several therapeutic agents, and ongoing research is exploring its derivatives for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govacs.orgrlavie.com A key future direction is the development of synergistic therapeutic strategies, where pyridazine-based compounds are designed to either act on multiple targets or be used in combination with other agents to enhance efficacy and overcome resistance.

One promising synergistic approach involves the development of dual-target inhibitors. For instance, researchers have designed pyrido[2,3-d]pyridazine-2,8-dione derivatives that act as dual inhibitors of both COX-1 and COX-2 enzymes, potentially offering a balanced anti-inflammatory response. nih.gov Similarly, pyridazinone derivatives have been identified as highly selective monoamine oxidase B (MAO-B) inhibitors, which could be explored in combination therapies for neurodegenerative diseases. sigmaaldrich.com The vasorelaxant properties of other novel pyridazin-3-one derivatives suggest their potential use alongside existing antihypertensive medications. oakwoodchemical.com

Another avenue involves combining Pyridazine-3-carboxylic acid with metal ions to create complexes with enhanced biological activity. Ruthenium complexes with this compound have been synthesized and shown to possess significant anti-biofilm activity against pathogens like Pseudomonas aeruginosa, outperforming the free ligand. researchgate.netnih.gov This strategy of using the pyridazine derivative as a ligand can improve the therapeutic potential of both the organic molecule and the metal ion, offering a synergistic approach to combatting drug-resistant infections. researchgate.netnih.gov

The table below summarizes some of the biological targets and activities of various pyridazine derivatives, highlighting the potential for synergistic drug development.

| Derivative Class | Biological Target/Activity | Potential Synergistic Application | Reference(s) |

| Pyrido[2,3-d]pyridazine-2,8-diones | Dual COX-1/COX-2 Inhibition | Balanced anti-inflammatory therapy | nih.gov |

| Pyridazin-3-one derivatives | Selective MAO-B Inhibition | Combination therapy for neurodegenerative diseases | sigmaaldrich.com |

| Pyridazin-3-one derivatives | Vasorelaxation via eNOS modulation | Combination with antihypertensive drugs | oakwoodchemical.com |

| Pyridazinone and Pyridazinthione derivatives | Selective COX-2 Inhibition | Potent anti-inflammatory agents with improved gastrointestinal safety profiles | liberty.edu |

| Ruthenium(II) and Ruthenium(III) complexes | Anti-biofilm activity | Overcoming bacterial resistance, combination with antibiotics | researchgate.netnih.gov |

| Hydrazone derivatives of Pyridazine | Antimicrobial activity | Treatment of bacterial infections | tandfonline.com |

Novel Applications in Catalysis and Sustainable Chemistry

The principles of sustainable or "green" chemistry are increasingly important in chemical synthesis, and research into this compound is contributing to this field. A significant future direction lies in developing environmentally benign and efficient synthetic routes for pyridazine-containing molecules, as well as exploring the catalytic potential of the pyridazine scaffold itself.